molecular formula C20H17NO3 B5800095 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide

3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide

Cat. No. B5800095
M. Wt: 319.4 g/mol
InChI Key: BQMSWLHBSHBVPE-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FMPA belongs to the class of acrylamide derivatives and has a molecular weight of 341.4 g/mol.

Mechanism of Action

The mechanism of action of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide involves its binding to the hydrophobic pockets of proteins. The binding of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide to the protein induces a conformational change, which can be detected by fluorescence emission. This property of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide makes it an excellent tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have minimal toxicity and is well-tolerated in animal models. Studies have shown that 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide does not affect cell viability or induce any significant changes in cellular functions. However, further studies are required to determine the long-term effects of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide exposure.

Advantages and Limitations for Lab Experiments

The main advantage of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is its ability to detect protein-protein interactions with high sensitivity and specificity. 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize and is cost-effective. However, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has limitations in terms of its applicability to different types of proteins and its potential interference with other cellular processes.

Future Directions

There are several future directions for the use of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide in scientific research. One potential direction is the development of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide-based probes for detecting protein-protein interactions in vivo. Another direction is the use of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide as a tool for studying the dynamics of protein-protein interactions and their role in cellular processes. Additionally, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide can be used in the development of new drugs targeting protein-protein interactions. Overall, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has significant potential for advancing our understanding of protein-protein interactions and their role in various biological processes.

Synthesis Methods

3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized by the reaction of 4-methoxybenzaldehyde with 2-furylacrylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with aniline to form the final product. The synthesis of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is a straightforward process and can be carried out using simple laboratory equipment.

Scientific Research Applications

3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has various potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting and studying protein-protein interactions. 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has been shown to bind to the hydrophobic pockets of proteins and emit fluorescence upon binding. This property makes it an excellent tool for studying protein-protein interactions in vitro.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-23-17-11-9-16(10-12-17)21-20(22)19(14-18-8-5-13-24-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,21,22)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMSWLHBSHBVPE-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)-2-phenylprop-2-enamide

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